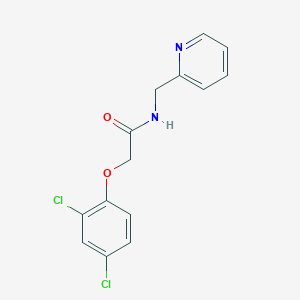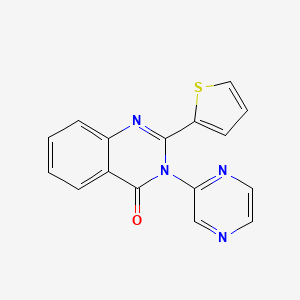
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide, also known as DPAF, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. DPAF is a member of the fluorene family and has been found to possess potential applications in various fields such as medicinal chemistry, pharmacology, and material science.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide is not fully understood. However, it has been proposed that 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth and inflammation. Additionally, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to induce apoptosis in cancer cells, leading to their death. Furthermore, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has several advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Additionally, further research is needed to determine the potential applications of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide in other fields such as material science. Furthermore, research is needed to determine the potential side effects of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide and its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide involves the reaction of 9H-fluorene-2-carboxylic acid with 3,4-dimethylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting acid chloride is then reacted with N,N-dimethylacetamide to yield 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 2-(3,4-dimethylphenoxy)-N-9H-fluoren-2-ylacetamide has been found to possess significant anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-15-7-9-20(11-16(15)2)26-14-23(25)24-19-8-10-22-18(13-19)12-17-5-3-4-6-21(17)22/h3-11,13H,12,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUCYAOBVZITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(9H-fluoren-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5765531.png)

![4-[(5-methyl-2-furyl)methyl]morpholine](/img/structure/B5765544.png)

![2-{4-[(2-bromophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5765570.png)

![8-phenylindeno[1,2-d][1,2,3]dithiazole](/img/structure/B5765588.png)


![4-tert-butyl-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5765603.png)

![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)